molecular formula C7H11FO5 B044185 3-Deoxy-C(3)-fluoromethyleneglucose CAS No. 122378-47-6

3-Deoxy-C(3)-fluoromethyleneglucose

Cat. No. B044185
M. Wt: 194.16 g/mol
InChI Key: FLTGKRAXBIHWTK-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxy-C(3)-fluoromethyleneglucose (3-DFMG) is a synthetic glucose analogue that has been widely used in scientific research due to its unique properties. It is a fluorinated glucose analogue, which means that it contains a fluorine atom in place of a hydrogen atom at the C-3 position of the glucose molecule. This modification makes 3-DFMG resistant to enzymatic degradation, and thus, it has a longer half-life than natural glucose.

Mechanism Of Action

The mechanism of action of 3-Deoxy-C(3)-fluoromethyleneglucose is similar to natural glucose. It is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. However, due to the fluorine substitution, 3-Deoxy-C(3)-fluoromethyleneglucose is resistant to enzymatic degradation and has a longer half-life than natural glucose. This allows for the measurement of glucose uptake and utilization over a longer period of time.

Biochemical And Physiological Effects

3-Deoxy-C(3)-fluoromethyleneglucose has no known biochemical or physiological effects on cells or tissues. It is taken up and metabolized in a similar manner to natural glucose.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its resistance to enzymatic degradation, which allows for the measurement of glucose uptake and utilization over a longer period of time. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose can be used in various imaging techniques such as PET and MRI, which allows for non-invasive measurements of glucose metabolism in vivo.
The main limitation of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its cost. It is a synthetic compound that is more expensive than natural glucose. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose is not metabolized in the same way as natural glucose, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-Deoxy-C(3)-fluoromethyleneglucose in scientific research. One direction is the development of new imaging techniques that can better visualize glucose metabolism in vivo. Another direction is the use of 3-Deoxy-C(3)-fluoromethyleneglucose in the study of glucose metabolism in diseases such as cancer and diabetes. Additionally, the development of new synthetic glucose analogues with different properties may lead to new applications in scientific research.

Synthesis Methods

The synthesis of 3-Deoxy-C(3)-fluoromethyleneglucose involves several steps. The first step is the protection of the glucose molecule at the C-1 and C-2 positions using acetyl groups. The protected glucose is then converted to its corresponding C(3)-alkynyl derivative, which is then reacted with a fluorine source (e.g., Selectfluor) to produce the C(3)-fluoroalkene intermediate. This intermediate is then reduced to the final product, 3-Deoxy-C(3)-fluoromethyleneglucose, using a palladium catalyst.

Scientific Research Applications

3-Deoxy-C(3)-fluoromethyleneglucose has been widely used in scientific research as a tool for studying glucose metabolism. It is used to track glucose uptake and utilization in cells and tissues. 3-Deoxy-C(3)-fluoromethyleneglucose is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. This allows for the measurement of glucose uptake and utilization using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

properties

CAS RN

122378-47-6

Product Name

3-Deoxy-C(3)-fluoromethyleneglucose

Molecular Formula

C7H11FO5

Molecular Weight

194.16 g/mol

IUPAC Name

(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+

InChI Key

FLTGKRAXBIHWTK-DAFODLJHSA-N

Isomeric SMILES

C(C(C(/C(=C/F)/C(C=O)O)O)O)O

SMILES

C(C(C(C(=CF)C(C=O)O)O)O)O

Canonical SMILES

C(C(C(C(=CF)C(C=O)O)O)O)O

synonyms

3-deoxy-C(3)-fluoromethyleneglucose
3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer
3-DFMG

Origin of Product

United States

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